molecular formula C7H7BrZn B1587995 Benzylzinc bromide CAS No. 62673-31-8

Benzylzinc bromide

Cat. No. B1587995
CAS RN: 62673-31-8
M. Wt: 236.4 g/mol
InChI Key: WRSWIWOVJBYZAW-UHFFFAOYSA-M
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Description

Benzylzinc bromide is an organic compound with the chemical formula C7H7BrZn . It is a colorless liquid with a special aromatic smell . It is soluble in common organic solvents, such as ether and ethanol . Benzylzinc bromide is commonly used in organic synthesis reactions . It is an important organic zinc reagent that can be used to introduce benzyl groups in chemical reactions .


Synthesis Analysis

Benzylzinc bromide is generally obtained by the reaction of benzyl bromide and metal zinc . First, benzyl bromide is added to an organic solvent under the protection of an inert gas, and then metal zinc is slowly added to obtain Benzylzinc bromide after the reaction .


Molecular Structure Analysis

The molecular formula of Benzylzinc bromide is C7H7BrZn . It has a molecular weight of 236.42 .


Chemical Reactions Analysis

Benzylzinc bromide can be used as a nucleophile for the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

Benzylzinc bromide has a density of 0.978 g/mL at 25°C . It reacts with water . It should be stored and operated under the protection of inert gas . It should also be stored at 2-8°C .

Scientific Research Applications

Mannich-Type Synthesis

Benzylzinc bromide solution can be used as a nucleophile for the Mannich-type synthesis of 1,2-diarylethylpiperazines . This is a type of chemical reaction that results in the formation of β-amino carbonyl compounds, which are useful in the synthesis of a variety of natural products and pharmaceuticals .

C−C Cross Coupling Reactions

Benzylzinc bromide can undergo C−C cross coupling reactions with aryl halides . This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Negishi Coupling

The Negishi coupling of organozinc reagent is a valuable tool for the formation of C-C bond with functional group tolerance and are used extensively in total synthesis . Benzylzinc bromide can be used in this process .

Preparation of Reactive Intermediates

The generation of reactive organometallic compounds in a conventional batch process, particularly in case of direct insertion of metals is often complicated by the low thermal stability of these synthetic intermediates . Benzylzinc bromide can be used to overcome these challenges .

Flow Chemistry

Flow technologies, which offer solutions for technical and/or chemical issues, have gained popularity over the last two decades in the field of organic chemistry . Benzylzinc bromide can be used in reactions involving organiozinc reagent, particularly Negishi coupling, in flow chemistry .

Preparation of Benzylzinc Bromide

Benzylzinc bromide can be prepared from benzyl bromide . This process can be coupled with a similar Omnifit column packed with 1 g SilicaCat-DPP-Pd for the further Negishi coupling .

Mechanism of Action

Target of Action

Benzylzinc bromide is an organozinc compound that primarily targets organic compounds in chemical reactions . It acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

In its mode of action, Benzylzinc bromide interacts with its targets through nucleophilic substitution . This is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a so-called leaving group . The positive or partially positive atom is referred to as the electrophile.

Biochemical Pathways

Benzylzinc bromide is involved in the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides

Result of Action

The result of Benzylzinc bromide’s action is the formation of new organic compounds through the processes of nucleophilic substitution and C−C cross-coupling reactions . For example, it can be used as a nucleophile for the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides .

Action Environment

The action of Benzylzinc bromide is influenced by several environmental factors. It is sensitive to moisture and oxygen, and therefore, it should be handled and stored under an inert atmosphere . It is typically stored at temperatures between 2-8°C . The reactivity of Benzylzinc bromide can also be influenced by the solvent in which it is dissolved. For instance, it is commonly used in tetrahydrofuran (THF), a polar aprotic solvent that can stabilize the formation of the nucleophile .

Safety and Hazards

Benzylzinc bromide is highly flammable . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

The use of organozinc reagents like Benzylzinc bromide in continuous flow chemistry, particularly in Negishi coupling, is gaining popularity . The selectivity, efficiency, and safety of the entire process have been accelerated by flow reactors as they improve mass and heat transfer, speed up the mixing of the reaction, and offer exact control of the reaction parameters .

properties

IUPAC Name

bromozinc(1+);methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWIWOVJBYZAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylzinc bromide

CAS RN

62673-31-8
Record name Benzylzinc bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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